molecular formula C14H20Cl2N4O2 B8210053 D-Cl-amidine (hydrochloride)

D-Cl-amidine (hydrochloride)

Cat. No.: B8210053
M. Wt: 347.2 g/mol
InChI Key: OPFMEGSAOZAJIV-RFVHGSKJSA-N
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Description

D-Cl-amidine (hydrochloride): is a synthetic compound known for its inhibitory effects on peptidylarginine deiminases (PADs). These enzymes are involved in the post-translational modification of proteins through the conversion of arginine residues to citrulline. This modification plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Cl-amidine (hydrochloride) typically involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether. This intermediate is then treated with ammonia to yield the amidine. Additionally, amidines can be synthesized through the cyclodehydration of N-aryl-N’-acylalkylenediamines using ethyl polyphosphate ester (PPE) as a promoter .

Industrial Production Methods: Industrial production of D-Cl-amidine (hydrochloride) involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of microwave-based protocols has been reported to enhance the efficiency of the synthesis .

Mechanism of Action

D-Cl-amidine (hydrochloride) exerts its effects by inhibiting the activity of peptidylarginine deiminases. These enzymes catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting PADs, D-Cl-amidine (hydrochloride) prevents the formation of citrulline, thereby modulating the biochemical activities of proteins. This inhibition can lead to the suppression of inflammatory responses, induction of apoptosis in cancer cells, and modulation of immune responses .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2R)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMEGSAOZAJIV-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(CCl)N)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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